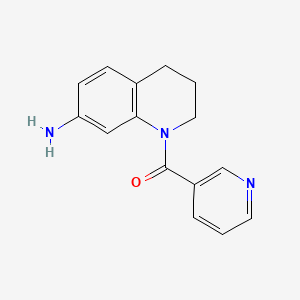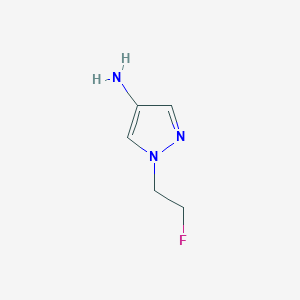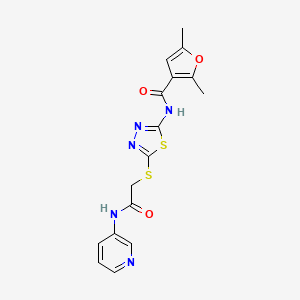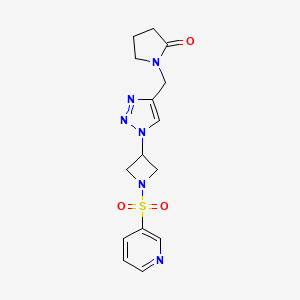
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown potential in various applications in the field of chemistry and biology.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound (7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a part of the broader quinoline derivatives with significant interest in scientific research due to their versatile chemical properties and potential applications. Research in organic chemistry has developed methods for synthesizing quinoline derivatives, emphasizing the regiochemistry of photocyclization processes (Austin et al., 2007). These synthetic pathways enable the creation of quinoline compounds with various substitutions, providing a foundation for further exploration of their applications in different fields of science.
Analytical Chemistry Applications
In analytical chemistry, quinoline derivatives have been utilized as reagents for the pre-column derivatization of amino acids, enhancing the detection capabilities of high-performance liquid chromatography (HPLC) (Gatti et al., 2004). This application is crucial for the quality control of pharmaceutical products, showcasing the role of quinoline compounds in improving analytical methodologies.
Biochemical Studies
The biochemical role of quinoline derivatives is also noteworthy, particularly in the study of enzymes such as methanol dehydrogenase. This enzyme, which contains the prosthetic group pyrroloquinoline quinone (PQQ), catalyzes the oxidation of methanol to formaldehyde. Research has provided insight into the enzyme's structure and the role of PQQ in catalytic mechanisms, contributing to our understanding of enzymatic reactions and potential biotechnological applications (Li et al., 2011).
properties
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-13-6-5-11-4-2-8-18(14(11)9-13)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGPXDKRLHNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)

![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)

![2-[(E)-4,4-Dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2580313.png)


![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2580318.png)
![{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol](/img/structure/B2580319.png)

